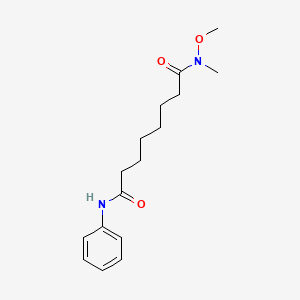
2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic is a heterocyclic compound that features a pyrrole ring fused to a tetrahydrobenzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Indole compounds also contain a fused ring system and are known for their diverse biological activities.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and are studied for their antimicrobial and antiviral activities.
Uniqueness
2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring with a tetrahydrobenzothiophene moiety sets it apart from other similar compounds, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C14H15NO2S |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2-(2-methylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2S/c1-9-5-4-8-15(9)13-12(14(16)17)10-6-2-3-7-11(10)18-13/h4-5,8H,2-3,6-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
RZGZOUDDHOJJEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN1C2=C(C3=C(S2)CCCC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)

![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)




![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)


![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)



